Kotalanol is a naturally occurring α-glucosidase inhibitor first isolated from the roots and stems of Salacia reticulata Wight [], a plant traditionally used in Ayurvedic medicine for the treatment of diabetes. It belongs to a unique class of glycosidase inhibitors characterized by a thiosugar sulfonium sulfate structure []. Kotalanol's potent inhibitory activity against α-glucosidase makes it a subject of interest for scientific research, particularly in the fields of biochemistry and medicinal chemistry, for its potential in developing new therapeutic strategies for Type 2 diabetes.
The total synthesis of kotalanol was achieved by a multi-step process involving the coupling of p-methoxybenzyl (PMB)-protected 4-thio-D-arabinitol with a cyclic sulfate synthesized from the naturally occurring D-perseitol [].
This synthetic strategy has been instrumental in confirming the structure of kotalanol and enabling the production of sufficient quantities for further research and development [, ].
Kotalanol's molecular structure consists of a 1-deoxyheptosyl-3-sulfate anion and a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation forming an inner salt []. Its structure has been confirmed through a combination of chemical and physicochemical data, including NMR spectroscopy and mass spectrometry [, ].
The acyclic side chain of kotalanol was determined to be another naturally occurring heptitol, D-perseitol (D-glycero-D-galacto-heptitol) with a sulfonyloxy group at the C-5 position []. Crystallographic studies of kotalanol and its de-O-sulfonated derivative complexed with recombinant human maltase glucoamylase (MGA) have provided further insights into its molecular structure and interactions with its target enzyme [].
Kotalanol acts as a potent inhibitor of α-glucosidases, enzymes responsible for the final step of carbohydrate digestion, breaking down oligosaccharides into glucose [, ]. By inhibiting these enzymes, kotalanol delays glucose absorption into the bloodstream, thereby suppressing postprandial hyperglycemia [, , ]. This mechanism of action is particularly relevant in the management of type-2 diabetes, where controlling postprandial blood glucose levels is crucial.
Studies have shown that de-O-sulfonated kotalanol is a particularly potent inhibitor of the N-terminal catalytic domain of human maltase glucoamylase (ntMGAM) with a Ki value of 0.03 µM, making it significantly more potent than the clinically used drugs acarbose and miglitol [, ]. This exceptional potency makes kotalanol and its derivatives promising leads for developing new anti-diabetic agents.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0